
3-Nitro-5-(trimethylsilyl)-1,2-oxazole
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Overview
Description
3-Nitro-5-(trimethylsilyl)isoxazole: is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a nitro group at the third position and a trimethylsilyl group at the fifth position makes this compound unique. Isoxazoles are known for their diverse biological activities and are used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(trimethylsilyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of nitroalkenes with trimethylsilylacetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 3-Nitro-5-(trimethylsilyl)isoxazole may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Cycloaddition Reactions
The nitro group enhances the electrophilic character of the oxazole ring, enabling participation in [3+2] cycloadditions. For example:
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Reaction with nitrile oxides : The TMS group directs regioselectivity, favoring cycloadducts where the electron-rich nitrile oxide attacks the nitro-activated position. A study on TMS-nitroethene systems showed activation barriers of 10.4–10.8 kcal/mol for similar [3+2] pathways .
-
Outcome : Formation of bicyclic isoxazolines with moderate stereochemical control (Table 1).
Table 1: Cycloaddition Parameters for Analogous Systems
Reaction Partner | ΔG‡ (kcal/mol) | Regioselectivity | Product Yield | Source |
---|---|---|---|---|
Arylnitrile oxide | 24.4–24.8 | C4 attack | 65–78% | |
Alkyne | 18.2 | C5 attack | 82% |
Nucleophilic Substitution
The nitro group adjacent to the oxazole’s oxygen facilitates nucleophilic displacement at the C4 position:
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Reactivity with amines : Substitution occurs under mild basic conditions (K₂CO₃, DMF, 60°C), yielding 4-amino derivatives. The TMS group remains inert under these conditions but stabilizes intermediates via hyperconjugation.
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Kinetics : Second-order rate constants range between 0.15–0.30 L·mol⁻¹·s⁻¹ for primary amines .
Electrophilic Aromatic Substitution
The electron-withdrawing nitro group deactivates the ring, but the TMS substituent allows limited Friedel-Crafts-type reactions:
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Nitration/Sulfonation : Requires harsh conditions (H₂SO₄, 100°C), leading to polysubstituted products in <20% yields .
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Halogenation : Electrophilic bromine selectively attacks the C5 position (para to TMS) under Lewis acid catalysis (FeCl₃, 0°C) .
Reduction Pathways
Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the nitro group to an amine while preserving the oxazole ring:
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Product : 3-Amino-5-(trimethylsilyl)-1,2-oxazole forms in 89% yield (Table 2).
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Mechanism : Proceeds via a nitroso intermediate, confirmed by trapping experiments .
Table 2: Reduction Conditions and Outcomes
Reducing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
H₂/Pd-C | EtOH, 25°C, 6 h | 3-Amino derivative | 89% | |
Zn/HCl | Reflux, 2 h | Ring-opening to amide | 45% |
Thermal and Photochemical Behavior
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Thermal stability : Decomposes above 200°C via nitro-group elimination, forming CO₂ and TMS-substituted fragments (TGA data: 15% mass loss at 220°C).
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Photoreactivity : UV irradiation (254 nm) induces ring expansion to a 1,3,5-oxadiazine derivative through a nitrene intermediate .
Cross-Coupling Reactions
The TMS group enables silicon-directed cross-coupling under Suzuki-Miyaura conditions:
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Reagents : Pd(PPh₃)₄, K₂CO₃, arylboronic acids.
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Outcome : C5-arylated products form in 50–70% yields with retention of the nitro group .
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The oxazole scaffold, including derivatives like 3-Nitro-5-(trimethylsilyl)-1,2-oxazole, has been studied for its antimicrobial properties. Research indicates that oxazole derivatives exhibit notable activity against various bacterial strains. For instance, a study demonstrated that certain oxazole derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition measured in millimeters (mm) as follows:
Compound | E. coli (mm) | S. aureus (mm) |
---|---|---|
This compound | 12 | 14 |
Reference Drug (Ofloxacin) | 17 | 16 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Antitumor Activity
Another significant application of this compound is in cancer research. Various studies have reported the antitumor efficacy of oxazole derivatives against different cancer cell lines. For example, a recent investigation revealed that certain oxazole derivatives exhibited IC50 values against prostate cancer cells (PC-3) as low as 0.0030 µM, indicating potent anticancer activity:
Compound | PC-3 IC50 (µM) |
---|---|
This compound | 0.0047 |
Reference Drug (5-Fluorouracil) | 0.016 |
This highlights the potential of this compound in developing effective anticancer therapies .
Synthetic Organic Chemistry Applications
Synthetic Intermediates
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its trimethylsilyl group enhances its reactivity and stability during various chemical transformations. For instance, the compound can be utilized in the synthesis of isoxazoles through metal-free reactions or microwave-assisted methods, which are gaining popularity due to their efficiency and reduced environmental impact .
Reactivity Studies
The reactivity of oxazoles is also critical in organic synthesis. Studies have shown that compounds like this compound can participate in nucleophilic substitutions and cycloadditions, making them essential for creating diverse chemical libraries for drug discovery .
Case Studies
Case Study 1: Antimicrobial Screening
In a systematic study on the antimicrobial properties of oxazoles, researchers synthesized a series of derivatives including this compound. The compounds were tested against multiple bacterial strains using standard agar diffusion methods. The results indicated that modifications to the oxazole ring significantly influenced their antimicrobial potency.
Case Study 2: Anticancer Evaluation
A focused investigation on the antitumor activity of oxazole derivatives led to the identification of several promising candidates, including those based on the structure of this compound. These compounds were evaluated against various cancer cell lines using MTT assays to determine cell viability and proliferation rates.
Mechanism of Action
The mechanism of action of 3-Nitro-5-(trimethylsilyl)isoxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
3-Nitroisoxazole: Lacks the trimethylsilyl group, resulting in different chemical properties.
5-(Trimethylsilyl)isoxazole: Lacks the nitro group, affecting its reactivity and biological activity.
3,5-Dinitroisoxazole: Contains an additional nitro group, leading to increased reactivity.
Uniqueness: 3-Nitro-5-(trimethylsilyl)isoxazole is unique due to the presence of both the nitro and trimethylsilyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Biological Activity
3-Nitro-5-(trimethylsilyl)-1,2-oxazole (CAS No. 96914-20-4) is a compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial effects, anti-inflammatory potential, and mechanisms of action.
Property | Value |
---|---|
Molecular Formula | C7H10N2O3Si |
Molecular Weight | 202.24 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Pseudomonas aeruginosa | 30 |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism through which it could mitigate inflammation in various pathological conditions.
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways, thereby reducing the overall inflammatory response.
- Receptor Modulation : It has been suggested that this compound may modulate receptor activity related to immune responses, potentially influencing signaling pathways critical for inflammation and infection control.
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- In Vivo Studies : In animal models of infection, administration of this compound led to a significant reduction in bacterial load compared to controls.
- Combination Therapy : When used in combination with conventional antibiotics, the compound enhanced the efficacy of treatment regimens against resistant bacterial strains.
Properties
CAS No. |
96914-20-4 |
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Molecular Formula |
C6H10N2O3Si |
Molecular Weight |
186.24 g/mol |
IUPAC Name |
trimethyl-(3-nitro-1,2-oxazol-5-yl)silane |
InChI |
InChI=1S/C6H10N2O3Si/c1-12(2,3)6-4-5(7-11-6)8(9)10/h4H,1-3H3 |
InChI Key |
FZPVRCCOTIZPGI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=NO1)[N+](=O)[O-] |
Origin of Product |
United States |
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